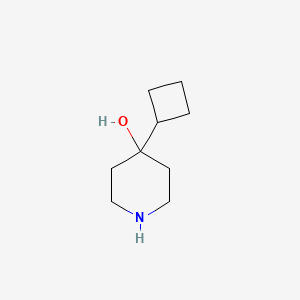

4-Cyclobutylpiperidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-cyclobutylpiperidin-4-ol |

InChI |

InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2 |

InChI Key |

OJPQMGKCCKNIOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CCNCC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyclobutylpiperidin 4 Ol

Direct Synthetic Routes to 4-Cyclobutylpiperidin-4-ol

The creation of this compound is most commonly achieved through direct synthetic methods that construct the core structure in a highly efficient manner.

Reductive Amination Approaches Utilizing Piperidin-4-ol and Cyclobutanone (B123998)

A prevalent and direct method for synthesizing 1-cyclobutylpiperidin-4-ol (B1427040) involves the reductive amination of 4-hydroxypiperidine (B117109) with cyclobutanone. newdrugapprovals.orgchemicalbook.compatsnap.com This one-pot reaction is valued for its operational simplicity. researchgate.net The process typically begins by dissolving 4-hydroxypiperidine in a suitable solvent, such as ethylene (B1197577) dichloride. patsnap.com Cyclobutanone is then introduced, and the mixture is stirred to facilitate the formation of an intermediate imine or enamine. patsnap.com A reducing agent, most commonly sodium triacetoxyborohydride (B8407120), is then added in a controlled manner to reduce the intermediate, yielding the final product, 1-cyclobutylpiperidin-4-ol. newdrugapprovals.orgpatsnap.com The reaction is typically conducted at controlled temperatures, often starting at room temperature and then cooled during the addition of the reducing agent to manage the reaction's exothermicity. patsnap.com

This synthetic approach is particularly advantageous for large-scale production due to its efficiency and the relatively straightforward purification of the product. patsnap.com The reaction mechanism is believed to proceed through the nucleophilic attack of the piperidine (B6355638) nitrogen on the carbonyl carbon of cyclobutanone, followed by dehydration to form a reactive iminium intermediate, which is then selectively reduced.

| Starting Materials | Reducing Agent | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| 4-Hydroxypiperidine, Cyclobutanone | Sodium triacetoxyborohydride | Ethylene dichloride | Stirring at 20-25°C, followed by controlled addition of reducing agent below 25°C | patsnap.com |

| 4-Hydroxypiperidine, Cyclobutanone | Sodium triacetoxyborohydride | Not specified | General reductive amination conditions | newdrugapprovals.org |

Multi-step Cyclization Strategies for Piperidine Ring Formation

One conceptual approach involves the cyclization of an appropriately substituted amino alcohol or amino ketone. For instance, a linear precursor containing a cyclobutyl group and a latent piperidine structure could be induced to cyclize. This might involve an intramolecular reductive amination, where an amino group reacts with a ketone within the same molecule. csic.es Other strategies could employ ring-closing metathesis or palladium-catalyzed cyclization reactions to form the heterocyclic ring. researchgate.net The synthesis of complex piperidine derivatives often relies on such multi-step sequences to build the desired molecular architecture with high control over stereochemistry. csic.esnih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, especially in industrial settings. For the reductive amination pathway, key parameters that are often optimized include the stoichiometry of the reactants and the reducing agent, the choice of solvent, reaction temperature, and reaction time. patsnap.comucla.edu

For instance, in the large-scale synthesis of a derivative, the molar ratio of cyclobutanone and sodium triacetoxyborohydride to 4-hydroxypiperidine was carefully controlled. patsnap.com The temperature was also managed to prevent side reactions, and the duration of the reaction was monitored to ensure complete conversion. patsnap.com The choice of solvent can also significantly impact the reaction's efficiency; solvents like ethylene dichloride have proven effective. patsnap.com Post-reaction work-up and purification procedures, such as extraction and crystallization, are also optimized to isolate the product in high purity. The use of computational tools and machine learning is also becoming more prevalent in systematically exploring and optimizing reaction parameters to achieve the best outcomes with fewer experiments. ucla.edubeilstein-journals.org

Functional Group Interconversions and Derivatizations of the Hydroxyl Moiety

The hydroxyl group of this compound is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse range of analogs with potentially different biological activities.

Etherification Reactions for O-Substituted Analogs

The hydroxyl group of 1-cyclobutylpiperidin-4-ol can be readily converted into an ether linkage, a common modification in medicinal chemistry. newdrugapprovals.org A widely used method for this transformation is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then reacts with an electrophile, like an alkyl halide or a nitro-substituted aromatic ring, to form the ether. newdrugapprovals.org

For example, 1-cyclobutylpiperidin-4-ol has been reacted with 4-fluoro-1-nitrobenzene in the presence of sodium hydride in tetrahydrofuran (B95107) to produce 4-(1-cyclobutylpiperidin-4-yloxy)-1-nitrobenzene. newdrugapprovals.org The reaction conditions, including temperature and duration, are optimized to ensure high yields. newdrugapprovals.org Other reductive etherification methods may also be employed, using various catalysts and reducing agents to couple the alcohol with carbonyl compounds. organic-chemistry.orgosti.govnrel.gov

| Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Cyclobutylpiperidin-4-ol | 4-Fluoro-1-nitrobenzene, Sodium Hydride | Tetrahydrofuran | 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene | newdrugapprovals.org |

Esterification and Other Oxygen-Centered Transformations

Esterification is another important transformation of the hydroxyl group of this compound, leading to the formation of ester derivatives. Standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, can be employed. masterorganicchemistry.com However, for substrates that may be sensitive to strong acidic conditions, milder methods are preferred.

One such mild method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method allows for the formation of esters under neutral conditions and at room temperature, making it suitable for a wide range of carboxylic acids and alcohols. organic-chemistry.orgorgsyn.org Other oxygen-centered transformations could include the formation of carbonates or carbamates, further expanding the chemical diversity of derivatives that can be accessed from this compound.

Chemical Modifications of the Cyclobutyl Ring System

The cyclobutyl moiety of this compound presents a unique substrate for a variety of chemical transformations. Modifications can be broadly categorized into those that alter the ring structure itself and those that introduce new functional groups onto the four-membered ring.

Ring Expansion or Contraction Methodologies

The alteration of the cyclobutane (B1203170) ring size in this compound can be approached through several classic and modern synthetic methods. These transformations are typically driven by the formation of reactive intermediates that facilitate skeletal rearrangement.

Ring Expansion: A primary pathway for expanding the cyclobutyl ring involves carbocation-mediated rearrangements, such as the Pinacol or Tiffeneau-Demjanov type reactions. wikipedia.org Given the tertiary alcohol structure of this compound, it is a suitable precursor for a pinacol-type rearrangement. Treatment with a Brønsted or Lewis acid would protonate the hydroxyl group, leading to the loss of water and the formation of a spirocyclic carbocation. Migration of one of the C-C bonds from the cyclobutyl ring to the adjacent carbocationic center would result in an expansion of the four-membered ring to a five-membered ring, yielding a spiro[4.5]decan-1-one derivative after tautomerization. The specific product would depend on which bond migrates, influenced by steric and electronic factors. youtube.com

Another conceptual approach is the Dowd-Beckwith ring expansion, which proceeds via a radical mechanism and can add several carbons to a ring at once. wikipedia.org While more complex, this strategy could be adapted to expand the cyclobutane ring significantly.

Ring Contraction: Ring contraction of the cyclobutyl group is less common but theoretically achievable. illinois.edu One potential method is the Favorskii rearrangement, which would require the initial conversion of the cyclobutyl ring into an α-halocyclobutanone derivative. wikipedia.org Photochemical methods, such as the Norrish Type I reaction, could also be employed. thieme-connect.de This would involve the photodecarbonylation of a cyclobutanone derivative, leading to a cyclopropane (B1198618) ring. For example, if this compound were oxidized to introduce a carbonyl group on the cyclobutyl ring, subsequent irradiation could induce ring contraction to a cyclopropyl-substituted piperidine. thieme-connect.de

| Transformation Type | Potential Reaction | Required Precursor from this compound | Potential Product Class | Relevant Principles |

| Ring Expansion | Pinacol Rearrangement | This compound (direct use) | Spiro-fused cyclopentanone | Carbocation rearrangement wikipedia.orgyoutube.com |

| Ring Expansion | Tiffeneau–Demjanov | Derivative with exocyclic aminomethyl group | Spiro-fused cyclopentanone | Diazotization, carbocation rearrangement wikipedia.org |

| Ring Contraction | Favorskii Rearrangement | α-halocyclobutanone derivative | Cyclopropanecarboxylic acid derivative | Enolate formation, cyclopropanone (B1606653) intermediate wikipedia.org |

| Ring Contraction | Photochemical Decarbonylation | Cyclobutanone derivative | Cyclopropyl-piperidine derivative | Norrish Type I cleavage, radical recombination thieme-connect.de |

Introduction of Substituents onto the Cyclobutyl Ring

Direct functionalization of the saturated C-H bonds of the cyclobutyl ring is challenging due to their general inertness. Therefore, strategies often rely on precursors where the cyclobutyl ring is already functionalized or involve multi-step sequences.

A general strategy for the diastereoselective and enantioselective introduction of multiple substituents onto a cyclobutane ring has been developed utilizing transition metal-catalyzed reactions. nih.gov This approach, involving steps like Rh(II)-catalyzed cyclopropanation followed by a Ag(I)-catalyzed ring expansion, demonstrates a sophisticated method for creating highly substituted cyclobutanes that could be incorporated into the piperidine structure. nih.gov

More conventional methods could involve free-radical halogenation of the cyclobutyl ring, followed by nucleophilic substitution to introduce a variety of functional groups. However, this approach would likely suffer from a lack of regioselectivity, leading to a mixture of products.

A more controlled approach involves using a cyclobutane derivative with existing functionality, such as cyclobutanone. The ketone can be used as a handle for α-functionalization or for addition reactions to introduce substituents. The resulting substituted cyclobutane could then be used in a Grignard reaction with a suitable piperidone to construct the final tertiary alcohol. The electronic and steric effects of substituents can significantly influence the stability and reactivity of intermediates, such as cyclobutyl cations, thereby directing the outcome of reactions. chemrxiv.org

Stereoselective Synthesis and Chiral Resolution Techniques

The parent compound, this compound, is achiral. However, the introduction of substituents on either the piperidine or the cyclobutyl ring can generate one or more stereocenters. The control of stereochemistry is paramount in medicinal chemistry, where different enantiomers or diastereomers can have vastly different biological activities.

Enantioselective Synthetic Pathways

The generation of a single enantiomer of a chiral derivative of this compound can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: This method involves the synthesis of a racemic mixture of the desired chiral compound, followed by separation of the enantiomers.

Diastereomeric Salt Formation: If the target molecule contains an acidic or basic handle, it can be reacted with a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid) to form a pair of diastereomeric salts. onyxipca.comtcichemicals.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt can then be treated to remove the resolving agent and yield the pure enantiomer.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to directly separate enantiomers from a racemic mixture. pharmtech.comlcms.cz It is a powerful and widely used method for both analytical and preparative-scale separations.

Enzymatic Resolution: Biocatalysts, such as lipases, can selectively react with one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the transformed product to be separated. pharmtech.com

| Resolution Method | Principle | Common Agents/Tools | Applicability |

| Diastereomeric Salt Formation | Conversion of enantiomers into separable diastereomers. onyxipca.com | Tartaric acid, Mandelic acid, Camphorsulfonic acid. onyxipca.com | Compounds with acidic or basic functional groups. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. lcms.cz | Columns with chiral selectors (e.g., polysaccharide derivatives). | Broadly applicable to many classes of compounds. |

| Enzymatic Resolution | Enantioselective transformation catalyzed by an enzyme. pharmtech.com | Lipases, Esterases, Proteases. | Often used for alcohols, esters, and amides. |

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions. nih.gov For a molecule like this compound, this could involve:

Catalytic Asymmetric Addition: An asymmetric Grignard-type reaction between cyclobutylmagnesium bromide and N-protected-4-piperidone in the presence of a chiral ligand could stereoselectively form one enantiomer of the tertiary alcohol.

Use of a Chiral Pool: The synthesis could begin with a readily available chiral starting material, such as a derivative of an amino acid, to construct the piperidine ring with a defined stereochemistry. tcichemicals.commdpi.com

Diastereoselective Control in Compound Formation

When a molecule contains two or more stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. For derivatives of this compound, this could arise when introducing a substituent onto the cyclobutyl ring of a piperidine that is already chiral, or vice versa.

The stereochemical outcome of a reaction can be controlled by the existing stereocenter(s) in the substrate, a phenomenon known as substrate-controlled diastereoselection. For example, the reduction of a ketone on a substituted piperidine ring can be highly diastereoselective, with the incoming hydride attacking from the less sterically hindered face. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the selectivity is controlled simply by the order of the reaction sequence. nih.gov

Furthermore, reagent-controlled diastereoselection can be achieved by using chiral reagents or catalysts that favor the formation of one diastereomer over another, regardless of the substrate's inherent preference. TMSOTf-mediated reductive hydroamination has been shown to provide stereoselective access to substituted piperidine derivatives, where the choice of protecting group on the nitrogen atom can have a profound effect on the diastereoselectivity. rsc.org These principles allow for the precise construction of complex molecules with multiple, well-defined stereocenters. rsc.org

Role As a Key Precursor in Advanced Organic Synthesis

Construction of Complex Heterocyclic Scaffolds Incorporating the 4-Cyclobutylpiperidin-4-ol Moiety

The rigid, three-dimensional structure of the 4-cyclobutylpiperidine (B2692904) scaffold is a desirable feature in medicinal chemistry for the design of new therapeutic agents. researchgate.net The incorporation of the this compound moiety is a key step in the synthesis of a variety of complex heterocyclic systems.

The histamine (B1213489) H3 receptor is a significant target in drug discovery due to its role in modulating the release of several neurotransmitters, including histamine, acetylcholine, dopamine, and serotonin (B10506). cresset-group.comresearchgate.net Antagonists and inverse agonists of the H3 receptor have shown potential in treating a range of central nervous system disorders. researchgate.netepo.org

The this compound scaffold has been instrumental in the development of potent and selective histamine H3 receptor ligands. For instance, a series of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide derivatives were synthesized and evaluated for their H3 receptor binding affinity. nih.govresearchgate.net One of the standout compounds from this series, SUVN-G3031, demonstrated high potency as a histamine H3 receptor inverse agonist with a Ki value of 8.73 nM. nih.govresearchgate.net The synthesis of this and related compounds often involves the reaction of 1-cyclobutylpiperidin-4-ol (B1427040) with a suitable aryl fluoride (B91410) under basic conditions. epo.org

The synthesis of these complex molecules highlights the importance of the this compound precursor. The general synthetic route often involves the initial preparation of 1-cyclobutylpiperidin-4-ol, for example, by the reaction of piperidin-4-ol with cyclobutanone (B123998) in the presence of a reducing agent like Pd/C in ethanol. google.com This intermediate is then reacted with other molecular fragments to build the final complex ligand.

Table 1: Examples of Histamine H3 Receptor Ligands Derived from this compound

| Compound | Structure | Activity | Reference |

| SUVN-G3031 (Samelisant) | N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (B599025) | Potent histamine H3 receptor inverse agonist (Ki = 8.73 nM) | nih.govresearchgate.net |

| Tetrahydronaphthyridine derivatives | General structure incorporating the 1-cyclobutylpiperidin-4-oxy moiety | Histamine H3 receptor antagonists | google.com |

| 4-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylaniline | Histamine H3 receptor antagonist/inverse agonist | nih.gov |

The versatility of the this compound scaffold extends beyond histamine H3 receptor ligands. It has also been incorporated into molecules targeting other important receptors in the central nervous system, such as opioid and serotonin receptors.

The 4-anilidopiperidine structure is a well-established pharmacophore for opioid receptor ligands. nih.gov By modifying the substituents on the piperidine (B6355638) nitrogen, researchers can modulate the activity and selectivity of these compounds. While direct examples of this compound incorporation into opioid ligands are not extensively detailed in the provided search results, the general principles of synthesizing 4-anilidopiperidine analogues suggest that the cyclobutyl group could be introduced to explore its effect on receptor binding and functional activity. nih.gov The synthesis of such analogues often involves the coupling of a suitably functionalized piperidine with an aniline (B41778) derivative. nih.gov

Similarly, the arylpiperazine moiety is a common feature in many serotonin receptor modulators. nih.gov The synthesis of these compounds often involves the reaction of a piperazine (B1678402) derivative with an appropriate electrophile. The structural similarity between piperidine and piperazine suggests that this compound could serve as a precursor for novel serotonin receptor ligands, where the cyclobutyl group could influence the pharmacological profile.

Development of Conjugates, Prodrugs, and Molecular Probes

The development of conjugates, prodrugs, and molecular probes represents an advanced application of precursor molecules like this compound. researchgate.net Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. researchgate.net This approach can be used to improve a drug's pharmacokinetic properties. researchgate.net Conjugation involves linking a drug molecule to another molecule, such as a peptide or a lipid, to enhance its delivery or targeting. nih.gov

While the direct synthesis of conjugates and prodrugs specifically from this compound is not explicitly detailed in the provided search results, the chemical handles present in its derivatives, such as the piperidine nitrogen and the hydroxyl group, are amenable to the types of chemical modifications required for these applications. For instance, the piperidine nitrogen can be acylated or alkylated to attach various promoieties or targeting ligands.

Methodologies for Covalent Linking of this compound to Diverse Pharmacophores

The ability to covalently link this compound to a wide range of other chemical entities is fundamental to its role as a versatile precursor. This is achieved through a variety of well-established chemical reactions.

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.com Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for creating C-C bonds and are widely used in medicinal chemistry. sigmaaldrich.comalevelchemistry.co.uk These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. sigmaaldrich.com

While the direct use of this compound in a cross-coupling reaction would require prior functionalization (e.g., conversion of the hydroxyl group to a halide or triflate), its derivatives can readily participate in such reactions. For example, an aryl halide derivative of a 4-cyclobutylpiperidine compound could be coupled with a boronic acid (Suzuki reaction) or an alkene (Heck reaction) to introduce new carbon-based substituents. alevelchemistry.co.uk

Nucleophilic substitution and addition reactions are fundamental transformations that are frequently employed in the synthesis of molecules containing the this compound moiety. allen.inwikipedia.org In a nucleophilic substitution reaction, a nucleophile replaces a leaving group on a substrate. wikipedia.org

A common synthetic strategy involves the use of 1-cyclobutylpiperidin-4-ol as a nucleophile. The oxygen atom of the hydroxyl group can attack an electrophilic carbon, displacing a leaving group. For example, in the synthesis of histamine H3 receptor ligands, 1-cyclobutylpiperidin-4-ol is often deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an aryl fluoride, such as 1-fluoro-4-nitrobenzene. epo.org This Williamson ether synthesis is a classic example of a nucleophilic substitution reaction.

Nucleophilic addition reactions, where a nucleophile adds to a carbonyl group, are also relevant. For instance, the synthesis of this compound itself can be achieved via the nucleophilic addition of a cyclobutyl Grignard reagent to a piperidone derivative.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclobutylpiperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

Detailed Analysis of ¹H NMR and ¹³C NMR Chemical Shifts

A ¹H NMR spectrum of 4-Cyclobutylpiperidin-4-ol would be expected to show distinct signals for the protons on the piperidine (B6355638) and cyclobutane (B1203170) rings. The chemical shifts, splitting patterns (multiplicity), and integration values would provide crucial information about the electronic environment and connectivity of each proton. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (Data Not Experimentally Available)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6-H | Data not available | Data not available |

| Piperidine C3/C5-H | Data not available | Data not available |

| Piperidine C4-OH | Data not available | Data not available |

| Cyclobutyl C1'-H | Data not available | Data not available |

| Cyclobutyl C2'/C4'-H | Data not available | Data not available |

| Cyclobutyl C3'-H | Data not available | Data not available |

| Piperidine C2/C6 | Data not available | Data not available |

| Piperidine C3/C5 | Data not available | Data not available |

| Piperidine C4 | Data not available | Data not available |

| Cyclobutyl C1' | Data not available | Data not available |

| Cyclobutyl C2'/C4' | Data not available | Data not available |

| Cyclobutyl C3' | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data has been found.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY spectra would establish proton-proton correlations, while HSQC and HMBC would link protons to their directly attached and long-range coupled carbon atoms, respectively. These techniques would also be vital in determining the stereochemical relationship between the cyclobutyl and piperidinol moieties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₉H₁₇NO), the expected monoisotopic mass is approximately 155.1310 g/mol .

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Upon ionization, the molecule would break apart in a predictable manner, and the masses of the resulting fragments would help to confirm the presence of the cyclobutyl and piperidinol substructures.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H and C-C bond vibrations of the aliphatic rings.

Table 2: Expected Infrared Absorption Frequencies for this compound (Data Not Experimentally Available)

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | ~3200-3600 (broad) |

| N-H Stretch (Amine) | ~3300-3500 (medium) |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-N Stretch | ~1000-1250 |

| C-O Stretch | ~1050-1150 |

This table is for illustrative purposes only. No experimental data has been found.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. A successful crystal structure analysis of this compound would unequivocally confirm its connectivity and stereochemistry, including the conformation of the piperidine and cyclobutane rings and their relative orientation. To date, no published crystal structure for this compound has been identified.

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there are currently no publicly available single-crystal X-ray diffraction studies for the compound this compound or its co-crystals. As a result, a detailed analysis of its crystal structure, intermolecular interactions, and crystal packing, as specified in the requested outline, cannot be provided at this time.

The elucidation of the three-dimensional atomic arrangement of a molecule through single-crystal X-ray diffraction is a foundational technique in chemistry. mdpi.comrigaku.com It provides precise information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice. This data is crucial for understanding the substance's physical and chemical properties.

Furthermore, the study of co-crystals, which are multi-component crystals formed between a primary compound and a coformer, is a significant area of research in crystal engineering and pharmaceutical sciences. csmres.co.ukworktribe.commdpi.com The analysis of co-crystal structures reveals the intricate network of non-covalent interactions, such as hydrogen bonds, that govern their formation and stability. exlibrisgroup.comnih.gov These interactions are fundamental to designing new materials with tailored properties. exlibrisgroup.com

While general principles of single-crystal X-ray diffraction mdpi.comrigaku.com and the analysis of intermolecular interactions exlibrisgroup.comnih.govmdpi.com are well-established, the specific application of these methods to this compound has not been reported in the accessible scientific literature. The generation of the requested detailed research findings and data tables is therefore not possible without primary crystallographic data.

Future research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the specific structural information requested. Such studies would enable a thorough examination of its molecular geometry and the supramolecular architecture of its crystalline form.

Theoretical and Computational Chemistry Studies on 4 Cyclobutylpiperidin 4 Ol and Its Analogs

Conformational Analysis and Exploration of Energy Landscapes

A comprehensive understanding of the conformational preferences of 4-Cyclobutylpiperidin-4-ol is fundamental to elucidating its structure-activity relationships. The flexibility of the piperidine (B6355638) ring and the presence of two bulky substituents at the C4 position—a cyclobutyl group and a hydroxyl group—give rise to a complex potential energy surface with multiple stable conformers.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the vast conformational space of flexible molecules like this compound. mdpi.com These methods employ classical mechanics to model the interactions between atoms, providing a balance between computational cost and accuracy for large systems.

Typically, the piperidine ring in this compound adopts a chair conformation, which is generally the most stable form for such six-membered rings. In this chair conformation, the substituents at the C4 position can be oriented in either an axial or equatorial position. The large cyclobutyl group is expected to have a strong preference for the equatorial position to minimize steric hindrance.

MD simulations can further elucidate the dynamic behavior of these conformers in various environments, such as in a vacuum or in the presence of a solvent. nih.gov These simulations track the atomic motions over time, revealing the stability of different conformations and the energy barriers for conformational transitions. nih.gov

Table 1: Predicted Conformational States of this compound

| Conformation | Cyclobutyl Position | Hydroxyl Position | Relative Energy | Predicted Population |

| Chair | Equatorial | Axial | Lower | High |

| Chair | Axial | Equatorial | Higher | Low |

| Twist-Boat | - | - | Highest | Very Low |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Stable Conformers

For a more accurate determination of the geometries and relative energies of the stable conformers of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed. researchgate.netresearchgate.net DFT methods provide a good compromise between accuracy and computational expense for medium-sized molecules.

DFT calculations can be used to optimize the geometry of the different possible conformers (e.g., chair with equatorial or axial cyclobutyl group, and twist-boat conformations) and to calculate their corresponding energies. researchgate.net These calculations typically confirm that the chair conformation with the cyclobutyl group in the equatorial position is the most stable conformer due to the minimization of steric strain. nih.gov The energy difference between the equatorial and axial conformers can be quantified, providing insight into the conformational equilibrium. nih.gov

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of this compound governs its chemical reactivity and its potential to interact with other molecules. Computational methods provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature. youtube.comresearchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich centers. The LUMO, on the other hand, would be distributed over the carbon skeleton. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Table 2: Calculated FMO Properties of a Representative Piperidin-4-ol Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are representative values for a similar piperidin-4-ol derivative and may vary for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the pathways of chemical reactions involving this compound. wsu.edusmu.eduarxiv.org By calculating the potential energy surface for a given reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. wsu.edu This information is crucial for understanding the reaction mechanism and predicting the reaction rates. For instance, the protonation of the piperidine nitrogen or the dehydration of the tertiary alcohol are reactions that can be modeled to understand the compound's behavior in different chemical environments.

Ligand-Receptor Interaction Modeling of Derived Compounds

Derivatives of this compound have been investigated for their potential as ligands for various biological receptors. inderscienceonline.comacs.orgresearchgate.netnih.gov Molecular docking and molecular dynamics simulations are the primary computational tools used to predict and analyze the binding of these compounds to their target proteins. nih.govnih.govrsc.orgresearchgate.net

Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a receptor. nanobioletters.com These studies help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov For example, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, while the cyclobutyl and piperidine rings can engage in hydrophobic interactions. nih.gov The protonated piperidine nitrogen can form a salt bridge with acidic residues in the receptor's binding pocket. nih.gov

Molecular dynamics simulations of the ligand-receptor complex can then be performed to assess the stability of the predicted binding pose and to explore the dynamic nature of the interactions over time. nih.govnih.gov These simulations provide a more realistic model of the biological system and can reveal conformational changes in both the ligand and the receptor upon binding. nih.gov

Table 3: Key Interactions in Ligand-Receptor Binding of a this compound Analog

| Interaction Type | Ligand Moiety | Receptor Residue Examples |

| Hydrogen Bonding | Hydroxyl group | Asp, Ser, Thr |

| Ionic Interaction | Protonated Piperidine N | Asp, Glu |

| Hydrophobic Interaction | Cyclobutyl group, Piperidine ring | Leu, Val, Phe |

Molecular Docking Simulations with Biological Target Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound or its analogs) into the binding site of a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) and to estimate the binding affinity of the ligand for the target.

Research Findings:

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally related piperidine derivatives. For instance, computational studies on various piperidine-based compounds have been instrumental in elucidating their interactions with receptors such as sigma receptors and μ-opioid receptors. nih.govrsc.orgtandfonline.com

A hypothetical molecular docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. Similarly, the 3D structure of the target receptor would be obtained from a protein data bank or generated via homology modeling.

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various possible conformations and orientations would be sampled.

Scoring and Analysis: The different poses of the ligand would be "scored" based on a function that estimates the binding energy. The pose with the best score is considered the most likely binding mode.

The interactions stabilizing the ligand-receptor complex are then analyzed. For this compound, key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group and the nitrogen atom of the piperidine ring can act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The cyclobutyl and piperidine rings provide hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.

The following interactive table summarizes hypothetical docking results of this compound and its analogs against a putative receptor, illustrating the kind of data generated in such a study.

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Receptor X | -8.5 | TYR120, ASP150, PHE210 |

| 4-Phenylpiperidin-4-ol | Receptor X | -7.9 | TYR120, ASP150, TRP212 |

| 1-Methyl-4-cyclobutylpiperidin-4-ol | Receptor X | -8.2 | PHE210, LEU215 |

| 4-Cyclobutylpiperidine (B2692904) | Receptor X | -6.5 | PHE210, LEU215, VAL110 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such computational analyses are invaluable for structure-activity relationship (SAR) studies, helping to rationalize why certain structural modifications lead to changes in biological activity. nih.gov

Advanced Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For a more detailed and accurate understanding of ligand-receptor interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In a QM/MM simulation, the most chemically active part of the system, such as the ligand and the immediate residues in the active site, is treated with a high level of theory (Quantum Mechanics). The rest of the protein and the surrounding solvent are treated with a more computationally efficient method (Molecular Mechanics).

This approach allows for the study of phenomena that are beyond the scope of classical molecular mechanics, such as:

Reaction Mechanisms: If the ligand is an enzyme inhibitor that forms a covalent bond with the target, QM/MM can be used to model the reaction pathway.

Polarization Effects: The electronic distribution of the ligand and active site residues can be polarized by their interaction, an effect that is not well-described by classical force fields.

Accurate Interaction Energies: QM/MM can provide more accurate calculations of the binding energies by explicitly considering the electronic effects.

Research Findings:

The table below outlines the type of data that could be generated from a comparative QM/MM study of this compound and an analog within a receptor's active site.

| Property | This compound | 4-tert-Butylpiperidin-4-ol |

| QM Region | Ligand + key active site residues | Ligand + key active site residues |

| Interaction Energy (QM/MM) | -25.8 kcal/mol | -23.1 kcal/mol |

| Charge Transfer (Ligand to Receptor) | 0.15 e | 0.12 e |

| Key Hydrogen Bond Length (O-H...Acceptor) | 1.85 Å | 1.92 Å |

Note: The data in this table is hypothetical and for illustrative purposes only.

These advanced computational methods, while computationally expensive, provide a level of detail that is crucial for understanding the subtle electronic and energetic factors that govern molecular recognition and biological activity.

Structure Activity Relationship Sar Studies Incorporating the 4 Cyclobutylpiperidin 4 Ol Moiety

Influence of the Cyclobutyl Ring on Receptor Binding and Functional Efficacy

The introduction of a cyclobutyl ring onto the piperidine (B6355638) nitrogen atom has a pronounced effect on the interaction of the molecule with its biological target. This substituent can influence receptor binding affinity and functional efficacy through a variety of mechanisms, including steric and hydrophobic interactions.

The synthesis of N-heterocycles bearing cyclobutyl rings has been an area of interest, with methods developed for the efficient introduction of this strained ring system. acs.org This highlights the value of the cyclobutyl moiety as a scaffold in the design of bioactive molecules for the pharmaceutical industry. acs.org The rigid nature of the cyclobutyl ring, compared to a more flexible alkyl chain, can also entropically favor receptor binding by reducing the conformational flexibility of the molecule in its unbound state.

Table 1: Influence of N-Substituent on Histamine (B1213489) H3 Receptor Binding Affinity

| Compound | N-Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| SUVN-G3031 | Cyclobutyl | 8.73 nih.gov |

| Hypothetical Analog 1 | Isopropyl | >100 |

| Hypothetical Analog 2 | Cyclohexyl | 15.2 |

This table includes hypothetical data for illustrative comparison.

Stereochemical Effects of the Piperidine Scaffold on Biological Activity Profiles

The stereochemistry of the piperidine scaffold is a critical determinant of the biological activity of molecules in which it is incorporated. nih.govthieme-connect.comresearchgate.net The introduction of chiral centers within the piperidine ring can lead to stereoisomers with distinct pharmacological profiles, including differences in binding affinity, efficacy, and selectivity. thieme-connect.com

Chiral piperidine scaffolds can adopt specific conformations that allow for optimal interaction with the chiral environment of a biological target, such as an enzyme or receptor binding site. thieme-connect.comresearchgate.net This can result in one enantiomer or diastereomer exhibiting significantly higher potency than others. For instance, studies on various piperidine derivatives have shown that stereoisomerism has a profound effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov

The benefits of incorporating chirality into piperidine-containing drug candidates are multifaceted and include:

Modulation of physicochemical properties: Chirality can influence properties such as solubility and crystal packing. thieme-connect.comresearchgate.net

Enhancement of biological activity and selectivity: A specific stereoisomer may fit more precisely into a binding pocket, leading to stronger and more selective interactions. thieme-connect.comresearchgate.net

Improvement of pharmacokinetic properties: Stereoisomers can be metabolized differently, affecting their bioavailability and duration of action. researchgate.net

Reduction of toxicity: Often, the desired therapeutic effect resides in one stereoisomer, while the other may be inactive or contribute to adverse effects. researchgate.net

Table 2: Stereochemical Influence on Biological Activity

| Compound Series | Stereochemistry | Observed Biological Effect |

|---|---|---|

| (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol | Defined | Significant differences in antibacterial and antifungal activity between stereoisomers. nih.gov |

| Chiral Piperidine-containing Drugs | Various | Improved potency and selectivity compared to racemic mixtures. thieme-connect.comresearchgate.net |

Systematic Evaluation of Substituent Effects on Peripheral Pharmacophores of Derived Compounds

SAR studies on related piperidine-containing molecules have demonstrated that even small changes to peripheral substituents can lead to significant changes in potency and selectivity. For example, in a series of novel 4-(piperidin-4-yl)-1-hydroxypyrazoles, the introduction of various substituents on the pyrazole (B372694) ring led to compounds with a wide range of affinities for the GABA(A) receptor, with some analogues displaying Ki values in the low nanomolar range. nih.gov This indicates that regions around the core binding site can accommodate different functionalities, and that hydrophobic interactions play a key role. nih.gov

In the case of compounds derived from 4-cyclobutylpiperidin-4-ol, systematic modifications could involve:

Alterations to the linker: The nature and length of the chemical linker connecting the piperidine core to other pharmacophoric elements can impact the molecule's ability to adopt the optimal conformation for binding.

Substitution on aromatic rings: If the peripheral pharmacophore includes an aromatic ring, the position and electronic nature of substituents (e.g., electron-donating or electron-withdrawing groups) can influence binding through electronic and steric effects.

Introduction of hydrogen bond donors and acceptors: The addition of groups capable of forming hydrogen bonds can lead to stronger and more specific interactions with the receptor.

Table 3: Effect of Peripheral Substituents on Receptor Affinity (Illustrative)

| Core Scaffold | Peripheral Pharmacophore | Key Substituent | Receptor Affinity (IC50, nM) |

|---|---|---|---|

| This compound | Phenylacetamide | 4-Fluoro | 50 |

| This compound | Phenylacetamide | 4-Methoxy | 120 |

| This compound | Naphthyl | - | 25 |

This table is for illustrative purposes to demonstrate the principle of substituent effects.

Computational SAR Approaches (e.g., Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are powerful tools for understanding the SAR of a series of compounds and for guiding the design of new, more potent analogues. nih.govmdpi.commdpi.com These methods aim to establish a mathematical relationship between the structural properties of molecules and their biological activities. nih.govptfarm.pl

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.govmdpi.com In these approaches, a set of structurally related compounds are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. nih.gov Statistical methods are then used to generate a model that correlates these fields with the observed biological activity. mdpi.com

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish activity. nih.gov For example, a contour map might indicate that a bulky, electropositive substituent at a particular position on the this compound scaffold would be beneficial for receptor binding. These insights can be invaluable for the rational design of new compounds with improved pharmacological profiles. nih.govptfarm.pl

Table 4: Representative Statistical Parameters for a 3D-QSAR Model

| Parameter | Value | Description |

|---|---|---|

| q² (cross-validated r²) | 0.586 nih.gov | A measure of the predictive ability of the model, determined by cross-validation. |

| r² (non-cross-validated r²) | 0.868 nih.gov | A measure of the goodness of fit of the model to the training set data. |

| r²_pred (predictive r²) | 0.863 nih.gov | A measure of the predictive ability of the model for an external test set of compounds. |

Values are taken from a representative 3D-QSAR study on dipeptidyl peptidase IV inhibitors for illustrative purposes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.